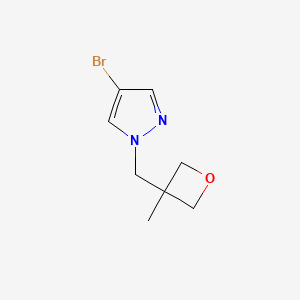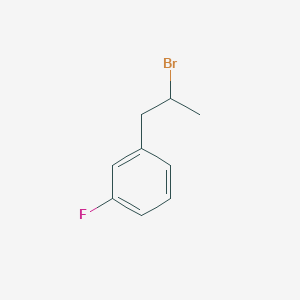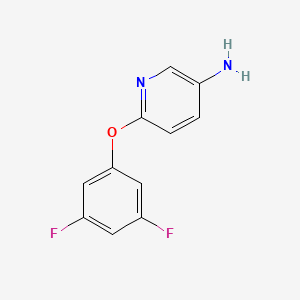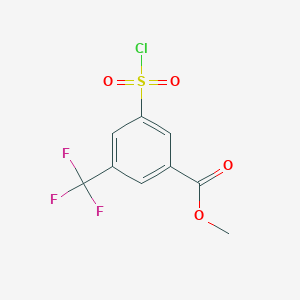
4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole serves as a precursor for various synthetic pathways, leading to the creation of novel compounds with significant antibacterial and antifungal activities. For instance, bromination of related pyrazolyl derivatives has been used to synthesize compounds tested against a range of microbial species, showing promising results compared to established antibiotics and antifungals (Pundeer et al., 2013). Similarly, derivatives of pyrazoles, including those modified by bromination, have been synthesized and evaluated for their antimicrobial efficacy, showing potential as therapeutic agents (Farag et al., 2008).
Structural Studies and Characterization
The structural characterization of brominated pyrazole derivatives, including NMR and X-ray crystallography, has provided insights into their chemical properties and potential applications in material science and medicinal chemistry. Studies have focused on the tautomerism and molecular structure of bromo-substituted pyrazoles, offering a foundation for designing compounds with desired physical and chemical characteristics (Trofimenko et al., 2007).
Antimicrobial and Antifungal Agents
The search for new antimicrobial agents has led to the synthesis of various pyrazole derivatives, including those derived from this compound. These compounds have been tested for their ability to inhibit the growth of pathogenic bacteria and fungi, with some showing comparable or superior activity to current antifungal drugs. This highlights the potential of such derivatives in developing new treatments for infectious diseases (Bekhit et al., 2003).
Chemical Synthesis and Functionalization
The compound also plays a crucial role in the synthesis of complex molecules, serving as a building block for the development of new chemical entities with potential applications in various fields, including medicinal chemistry and material science. The ability to modify and functionalize the core pyrazole structure through bromination and other reactions expands the versatility and utility of these compounds in scientific research and development (Ryzhkova et al., 2020).
Propiedades
IUPAC Name |
4-bromo-1-[(3-methyloxetan-3-yl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-8(5-12-6-8)4-11-3-7(9)2-10-11/h2-3H,4-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORVZBFZCQOHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)

![6-bromo-N-ethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1445111.png)





![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
